An In-Depth Technical Guide to N-Desethylvardenafil: Chemical Structure, Properties, and Pharmacological Profile
An In-Depth Technical Guide to N-Desethylvardenafil: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desethylvardenafil is the major active metabolite of Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction.[1][2] Formed through N-dealkylation of the piperazine moiety of Vardenafil, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, N-Desethylvardenafil itself exhibits inhibitory activity against PDE5 and contributes to the overall pharmacological effect of its parent compound.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of N-Desethylvardenafil, intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, pharmacology, and medicinal chemistry.
Chemical Structure and Properties
N-Desethylvardenafil, with the IUPAC name 2-(2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][4][5][6]triazin-4(1H)-one, possesses a complex heterocyclic structure.[7] Its chemical formula is C₂₁H₂₈N₆O₄S.[7]
Physicochemical Data
A summary of the key physicochemical properties of N-Desethylvardenafil is presented in the table below. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][4][5][6]triazin-4(1H)-one | [7] |
| CAS Number | 448184-46-1 | [7] |
| Molecular Formula | C₂₁H₂₈N₆O₄S | [7] |
| Molecular Weight | 460.55 g/mol | [6] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 101-103°C | [8] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Methanol.[8] Soluble in DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL), and Ethanol:PBS (pH 7.2) (1:4) (0.2 mg/mL).[9] | [8][9] |
| XLogP3 | 1.6 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 8 | [4] |
| Rotatable Bond Count | 7 | [4] |
| Exact Mass | 460.18927457 Da | [4] |
| Topological Polar Surface Area | 126 Ų | [4] |
Pharmacological Properties
Mechanism of Action: PDE5 Inhibition
Similar to its parent compound, N-Desethylvardenafil exerts its pharmacological effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the smooth muscle of the corpus cavernosum and pulmonary vasculature.[10] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[10] The inhibition of PDE5 by N-Desethylvardenafil leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This activation results in the phosphorylation of various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[5] In the corpus cavernosum, this vasodilation increases blood flow, leading to penile erection upon sexual stimulation.
Caption: PDE5 Inhibition Signaling Pathway.
Potency and Selectivity
N-Desethylvardenafil is a potent inhibitor of PDE5, although its in vitro inhibitory potency is approximately 28% that of the parent compound, Vardenafil.[2] Vardenafil has a reported IC50 for PDE5 of approximately 0.7 nM.[1] Based on this, the estimated IC50 for N-Desethylvardenafil would be in the low nanomolar range, approximately 2.5 nM. The selectivity profile of N-Desethylvardenafil for PDE5 over other phosphodiesterase isoforms is similar to that of Vardenafil.[2]
Metabolism
N-Desethylvardenafil is the primary circulating metabolite of Vardenafil.[2] The metabolic conversion occurs via N-dealkylation of the ethyl group from the piperazine ring, a reaction catalyzed predominantly by the cytochrome P450 isoform CYP3A4, with some contribution from CYP3A5.[2][3]
Caption: Metabolic Conversion of Vardenafil.
Experimental Protocols
Synthesis
A generalized laboratory-scale synthesis can be conceptualized as follows:
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Chlorosulfonation: 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][4][5][6]triazin-4-one is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, in an appropriate solvent like thionyl chloride, under controlled temperature conditions (e.g., 0-10°C) to form the corresponding sulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then reacted with an excess of piperazine in a suitable solvent. The reaction is typically carried out at room temperature or with gentle heating.
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Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude N-Desethylvardenafil is then purified using techniques such as column chromatography on silica gel.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the quantification and purity assessment of N-Desethylvardenafil. A general protocol would involve:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 10 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 247 nm.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Injection Volume: 10-20 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are critical for the structural elucidation and confirmation of N-Desethylvardenafil.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Data Acquisition: Standard one-dimensional ¹H and ¹³C spectra are acquired. Two-dimensional techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.
Caption: General Experimental Workflow.
Conclusion
N-Desethylvardenafil, as the primary active metabolite of Vardenafil, plays a significant role in the overall therapeutic effect of the parent drug. Its potent inhibition of PDE5, coupled with a well-defined chemical structure and physicochemical properties, makes it an important molecule of study for researchers in drug metabolism, pharmacology, and medicinal chemistry. This technical guide provides a foundational understanding of N-Desethylvardenafil, offering valuable data and conceptual protocols to aid in further research and development endeavors.
References
- 1. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. Contribution of CYP3A isoforms to dealkylation of PDE5 inhibitors: a comparison between sildenafil N-demethylation and tadalafil demethylenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
